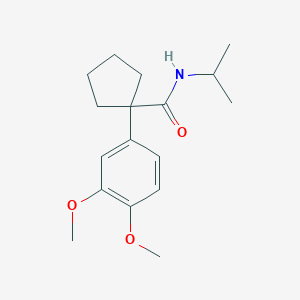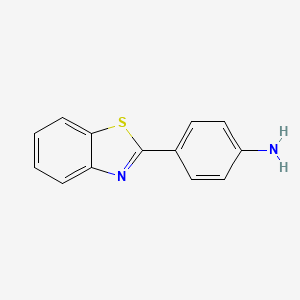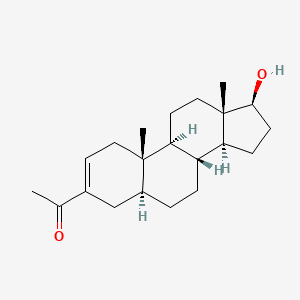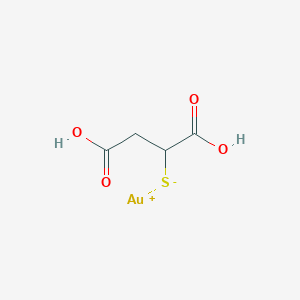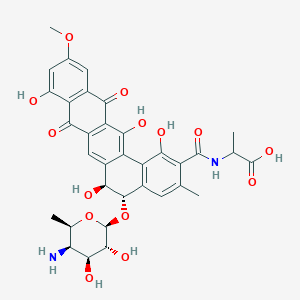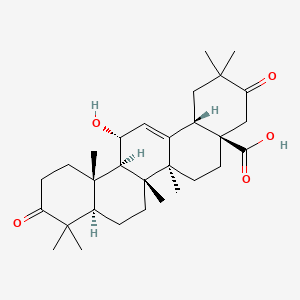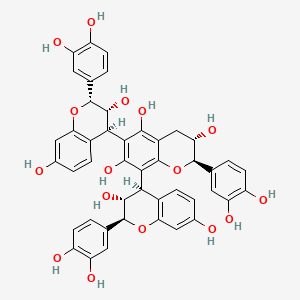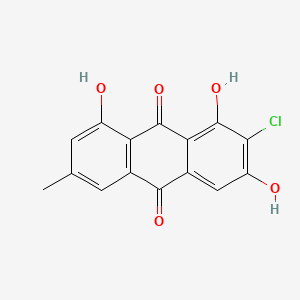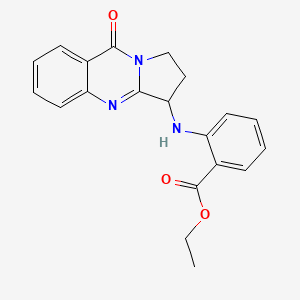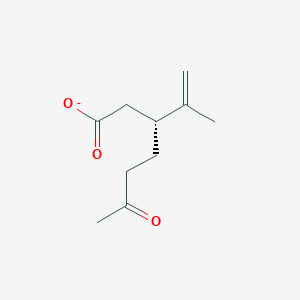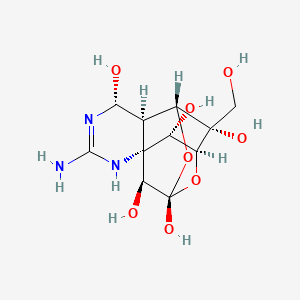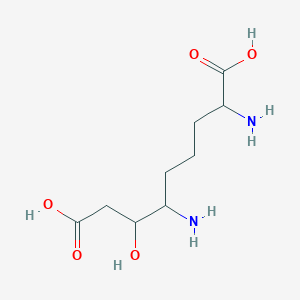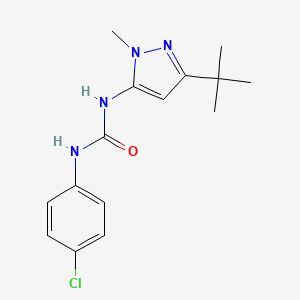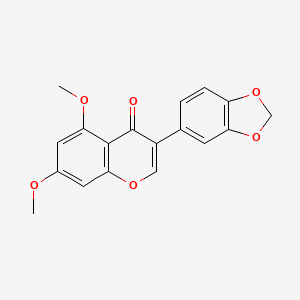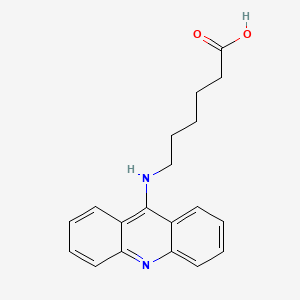
9-(5-Carboxypentylamino)acridine
Descripción general
Descripción
“9-(5-Carboxypentylamino)acridine” is a chemical compound with the CAS Registry Number 75572-57-5 . It is also known as Hexanoic acid, 6-(9-acridinylamino) .
Molecular Structure Analysis
The molecular structure of “9-(5-Carboxypentylamino)acridine” is characterized by a semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . This structure is common among acridine derivatives and is responsible for their broad range of pharmaceutical properties .Aplicaciones Científicas De Investigación
Affinity Adsorbent Ligand
9-(5-Carboxypentylamino)-acridine serves as an affinity adsorbent ligand. It has been synthesized and used to create an efficient affinity adsorbent for purifying acetylcholinesterase from Electrophorus electricus electric organ. This application demonstrates its utility in biochemical research and protein purification processes (Brooks, Tiller, & Struve, 1980).
Interaction with DNA
The molecule interacts with DNA, which is crucial for understanding its mutagenic and carcinogenic properties. Studies have evaluated the intermolecular interactions between nucleic acid base pairs and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, providing insights into binding patterns, stability of drug–base pair complexes, and preferred binding sites (Shukla, Mishra, & Tiwari, 2006).
Antitumor Potential
There's significant research on the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. These compounds bind to DNA by intercalation and have shown promising activity against solid tumors in vivo (Atwell et al., 1987). Further, studies on 5-substituted derivatives have revealed their in vivo antitumor activity, specifically against Lewis lung solid tumor (Denny et al., 1987).
DNA Structure Targeting
Research on small molecules targeting multiple DNA structures, including novel 9‐aminoacridine carboxamides, has been conducted. These studies assess their effects on various DNA tertiary structures and their antiproliferative activity, contributing to the understanding of DNA-binding drugs and their biological activity (Howell et al., 2012).
Reactivity and Synthesis
The reactivity of the 9-aminoacridine chromophore in various reactions, including guanidylation, has been explored. This research has led to the discovery of novel cyclic and spirocyclic acridine derivatives, broadening the understanding of acridine chemistry and its potential applications in drug development (Ma, Day, & Bierbach, 2007).
Interactions with Proteins and Nucleic Acids
Studies have also been conducted on the interaction of 9-peptidylaminoacridines with proteins and nucleic acids. These interactions are important for understanding the pharmacological activity and tissue distribution of these compounds (Sachdev, Brownstein, & Fruton, 1974).
Propiedades
IUPAC Name |
6-(acridin-9-ylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCKNBOLYNHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226480 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Carboxypentylamino)acridine | |
CAS RN |
75572-57-5 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

